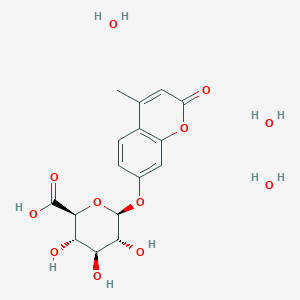

4-甲基伞花素-β-D-葡萄糖醛酸三水合物

描述

4-Methylumbelliferyl-beta-D-glucuronide trihydrate, also known as MUG, is a fluorogenic substrate for β-glucuronidase . It is commonly used for the detection of transformed plants . MUG shows low levels of fluorescence until treatment with glucuronidase (GUS) encoded in transformed plants .

Synthesis Analysis

The synthesis of 4-Methylumbelliferyl-beta-D-glucuronide trihydrate involves the cleavage of 4-methylumbelliferyl beta-D-glucuronide by beta-glucuronidase to generate the highly fluorescent compound, 4-methylumbelliferyl .Molecular Structure Analysis

The molecular structure of 4-Methylumbelliferyl-beta-D-glucuronide trihydrate is represented by the empirical formula C16H16O9 . The InChI key is URVSQZMOFUEQAW-YYHOVTOASA-N .Chemical Reactions Analysis

The chemical reaction involving 4-Methylumbelliferyl-beta-D-glucuronide trihydrate is the cleavage of 4-methylumbelliferyl beta-D-glucuronide by beta-glucuronidase to generate the highly fluorescent compound, 4-methylumbelliferyl .Physical And Chemical Properties Analysis

4-Methylumbelliferyl-beta-D-glucuronide trihydrate is a solid powder . It is soluble in pyridine and DMSO . The fluorescence of this compound is pH-dependent with excitation maxima of 320 and 360 nm at low (1.97-6.72) and high (7.12-10.3) pH, respectively .科学研究应用

Measurement of β-glucoronidiase Activity

4-Methylumbelliferyl-beta-D-glucuronide trihydrate is a fluorogenic substrate used for measuring β-glucoronidiase activity . This enzyme is involved in the metabolism of glucuronides, a family of compounds that play important roles in detoxification processes.

Identification of Escherichia coli

This compound is used for the rapid and sensitive identification of Escherichia coli . E. coli strains that possess the enzyme β-glucoronidase cleave 4-Methylumbelliferyl-beta-D-glucuronide, causing it to fluoresce under UV light. This fluorescence is a clear indicator of the presence of E. coli.

Plant Molecular Studies

4-Methylumbelliferyl-beta-D-glucuronide trihydrate is ideal for plant molecular studies . It can be used to examine gene expression under various promoters.

Measurement Activity in Plant Lysate and Leaf Disks

This compound works well for measuring activity in plant lysate and leaf disks . It can be used to monitor the activity of β-glucoronidase, which is often used as a reporter gene in plant molecular biology.

Whole Plant Assays

4-Methylumbelliferyl-beta-D-glucuronide trihydrate can also be used in whole plant assays . This allows researchers to study the activity of β-glucoronidase in the context of the entire plant, providing a more holistic view of its function.

Biochemical Research

Due to its properties, 4-Methylumbelliferyl-beta-D-glucuronide trihydrate is used in various biochemical research applications . Its ability to fluoresce when cleaved makes it a valuable tool in the study of enzyme kinetics and other biochemical processes.

作用机制

Target of Action

The primary target of 4-Methylumbelliferyl-beta-D-glucuronide trihydrate (MUG) is the enzyme β-glucuronidase .

Mode of Action

MUG acts as a fluorogenic substrate for β-glucuronidase . It shows low levels of fluorescence until it is treated with β-glucuronidase . When β-glucuronidase acts on MUG, it cleaves the glucuronide, releasing the highly fluorescent 4-methylumbelliferone .

Biochemical Pathways

The action of MUG primarily affects the β-glucuronidase pathway. When MUG is cleaved by β-glucuronidase, it releases 4-methylumbelliferone, which can be detected due to its high fluorescence . This allows for the detection and quantification of β-glucuronidase activity, which can be used to identify transformed plants or detect the presence of certain bacteria like Escherichia coli .

Pharmacokinetics

It is known that mug is soluble in dmso at a concentration of 50 mg/ml .

Result of Action

The cleavage of MUG by β-glucuronidase results in the release of 4-methylumbelliferone, which emits fluorescence that can be detected . This fluorescence is used as a marker for β-glucuronidase activity, allowing for the identification of transformed plants or the detection of Escherichia coli .

Action Environment

The action of MUG is influenced by environmental factors such as pH and temperature. For example, the maximum excitation value of the released 4-methylumbelliferone depends on the pH . Furthermore, the reaction of MUG with β-glucuronidase is typically carried out at 37°C

未来方向

4-Methylumbelliferyl-beta-D-glucuronide trihydrate has potential applications in detecting the activity of β-glucuronidase and the number of Escherichia coli . It can also be used in plant molecular studies to examine gene expression under various promoters . The 4-methylumbelliferyl beta-D-glucuronide cleavage assay can easily be adapted to high throughput formats to detect the presence of beta-D glucuronides generated using recombinant glycosyl transferase preparations .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O9.3H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;;;/h2-5,11-14,16,18-20H,1H3,(H,21,22);3*1H2/t11-,12-,13+,14-,16+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVICSHUHPWFQAR-ACCVXZKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl-beta-D-glucuronide trihydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

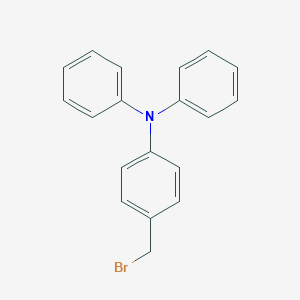

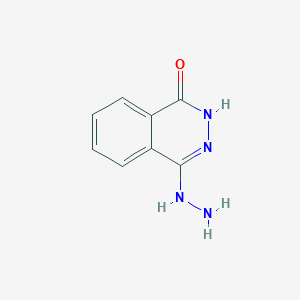

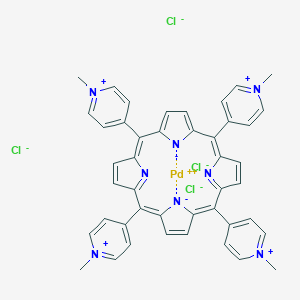

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy-](/img/structure/B173072.png)

![2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B173078.png)